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Compound of Interest

Compound Name: 6-Methylpyridine-2-sulfonamide

Cat. No.: B1583246 Get Quote

Spectroscopic Data of 6-Methylpyridine-2-
sulfonamide: A Technical Guide
Introduction
6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound of interest in medicinal

chemistry and drug development due to the prevalence of the sulfonamide functional group in a

wide array of therapeutic agents. The pyridine ring, substituted with a methyl group, further

modulates its physicochemical properties. Accurate structural elucidation and characterization

of this molecule are paramount for its application in research and development. This technical

guide provides a comprehensive overview of the expected spectroscopic data for 6-
Methylpyridine-2-sulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. The information presented herein is synthesized from

established principles of spectroscopy and comparative analysis with structurally related

compounds, offering a robust framework for researchers, scientists, and drug development

professionals.

Molecular Structure
The structural representation of 6-Methylpyridine-2-sulfonamide is crucial for the

interpretation of its spectroscopic data.

Figure 1: Molecular structure of 6-Methylpyridine-2-sulfonamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The predicted ¹H and ¹³C NMR chemical shifts for 6-Methylpyridine-2-
sulfonamide are based on the analysis of similar structures and established substituent

effects.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Methylpyridine-2-sulfonamide in

a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

Data Analysis: Reference the chemical shifts (δ) to the residual solvent peak. Determine the

integration, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling

constants (J) for the proton signals.

Predicted ¹H NMR Data

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-3 7.30 - 7.50 d 1H ~7-8

H-4 7.80 - 8.00 t 1H ~7-8

H-5 7.10 - 7.30 d 1H ~7-8

-CH₃ 2.50 - 2.70 s 3H -

-SO₂NH₂ 7.00 - 8.00 br s 2H -

Interpretation:

Aromatic Protons (H-3, H-4, H-5): The protons on the pyridine ring are expected to appear in

the aromatic region (7.0-8.5 ppm). The electron-withdrawing sulfonamide group at the 2-

position will deshield the adjacent protons. H-4 is anticipated to be the most deshielded due
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to its para-like relationship to the sulfonamide group and meta-relationship to the methyl

group. H-3 and H-5 will be doublets, coupling to H-4, while H-4 will appear as a triplet due to

coupling with both H-3 and H-5.

Methyl Protons (-CH₃): The methyl group at the 6-position is expected to resonate as a

singlet in the upfield region of the aromatic spectrum, typically around 2.5-2.7 ppm.

Sulfonamide Protons (-SO₂NH₂): The protons of the sulfonamide group are exchangeable

and will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent

and concentration.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)

C-2 158 - 162

C-3 120 - 125

C-4 138 - 142

C-5 118 - 122

C-6 155 - 159

-CH₃ 22 - 26

Interpretation:

Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring will resonate in the

downfield region. C-2 and C-6, being directly attached to heteroatoms (nitrogen and the

sulfonamide group for C-2, and nitrogen and the methyl group for C-6), are expected to be

the most deshielded. The chemical shifts of C-3, C-4, and C-5 will be influenced by the

positions of the substituents.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the

spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the

compound with dry potassium bromide and pressing it into a thin disc. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis: Analyze the positions and shapes of the characteristic absorption bands and

assign them to specific vibrational modes.

Predicted IR Data
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Sulfonamide) 3400 - 3200 Medium

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=N, C=C Stretch (Pyridine

Ring)
1600 - 1450 Medium-Strong

S=O Stretch (Sulfonamide,

Asymmetric)
1350 - 1310 Strong

S=O Stretch (Sulfonamide,

Symmetric)
1170 - 1140 Strong

S-N Stretch 950 - 900 Medium

Interpretation:

N-H Stretching: The presence of the sulfonamide group will be indicated by N-H stretching

vibrations in the region of 3400-3200 cm⁻¹. Often, two bands can be observed for the

primary sulfonamide.[1]
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C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the

aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=N and C=C stretching vibrations of the

pyridine ring will be present in the 1600-1450 cm⁻¹ region.

Sulfonamide Group Vibrations: The most characteristic peaks for the sulfonamide group are

the strong asymmetric and symmetric S=O stretching vibrations, expected around 1350-

1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively.[1][2] A medium intensity band for the S-N

stretch is also anticipated around 950-900 cm⁻¹.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas or liquid chromatography.

Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization

(ESI) or Electron Impact (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and

detect them.

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the

molecular weight and deduce the structure.

Predicted Mass Spectrometry Data
Molecular Ion (M⁺): The molecular weight of 6-Methylpyridine-2-sulfonamide (C₆H₈N₂O₂S)

is 172.21 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 173 would be expected.

Major Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic

fragmentation patterns.[3][4] A common fragmentation involves the loss of SO₂ (64 Da).
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[M+H]⁺
m/z 173

[M+H - SO₂]⁺
m/z 109- SO₂

[M+H - NH₂SO₂]⁺
m/z 93

- NH₂SO₂

[C₅H₄N-CH₃]⁺
m/z 92

- NH₃

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathway for 6-Methylpyridine-2-sulfonamide.

Interpretation of Fragmentation:

Loss of SO₂: A prominent fragmentation pathway for aromatic sulfonamides is the loss of

sulfur dioxide (SO₂), which would result in a fragment ion at m/z 109.[3][4]

Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of the entire

sulfonamide group (•SO₂NH₂) resulting in a fragment corresponding to the 6-methylpyridinyl

cation at m/z 92, or loss of the aminosulfonyl radical to give an ion at m/z 93.

Further Fragmentation: The fragment at m/z 109 could further lose ammonia (NH₃) to yield

an ion at m/z 92.

Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry

data for 6-Methylpyridine-2-sulfonamide. While experimental data for this specific molecule is

not widely available, the interpretations and predictions presented here are grounded in the

well-established spectroscopic principles and extensive data available for structurally

analogous compounds. This guide serves as a valuable resource for scientists in the fields of

chemical research and drug development, aiding in the identification, characterization, and

quality control of 6-Methylpyridine-2-sulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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